molecular formula C19H16F4N4 B12367720 GPR55 agonist 3

GPR55 agonist 3

Cat. No.: B12367720
M. Wt: 376.4 g/mol
InChI Key: ZCCOGNCJKNCXMI-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GPR55 agonist 3 is a compound that targets the G protein-coupled receptor 55 (GPR55), which is a class A G protein-coupled receptor. GPR55 has been identified as a potential therapeutic target for various diseases, including cancer, neurodegenerative disorders, and metabolic disorders . The compound is known for its high binding affinity and selectivity towards GPR55, making it a valuable tool in scientific research.

Preparation Methods

The synthesis of GPR55 agonist 3 involves several steps. One common synthetic route is based on the 3-benzylquinolin-2(1H)-one scaffold . The process typically includes the following steps:

    Formation of the quinolin-2(1H)-one scaffold: This involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzyl group: This step involves the alkylation of the quinolin-2(1H)-one scaffold with a benzyl halide in the presence of a base.

    Functional group modifications: Various functional groups can be introduced or modified to enhance the binding affinity and selectivity of the compound.

Chemical Reactions Analysis

GPR55 agonist 3 can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can lead to the formation of a carboxylic acid derivative, while reduction can yield an alcohol.

Scientific Research Applications

Properties

Molecular Formula

C19H16F4N4

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[5-(2,2,2-trifluoroethyl)pyridin-3-yl]pyrazin-2-amine

InChI

InChI=1S/C19H16F4N4/c1-12(14-2-4-16(20)5-3-14)27-18-11-25-17(10-26-18)15-6-13(8-24-9-15)7-19(21,22)23/h2-6,8-12H,7H2,1H3,(H,26,27)/t12-/m1/s1

InChI Key

ZCCOGNCJKNCXMI-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)NC2=NC=C(N=C2)C3=CN=CC(=C3)CC(F)(F)F

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=NC=C(N=C2)C3=CN=CC(=C3)CC(F)(F)F

Origin of Product

United States

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